molecular formula C8H16O5S B2958446 (2,2-Dimethoxycyclobutyl)methyl methanesulfonate CAS No. 2418668-49-0

(2,2-Dimethoxycyclobutyl)methyl methanesulfonate

Cat. No.: B2958446
CAS No.: 2418668-49-0
M. Wt: 224.27
InChI Key: SOBDQGAHSPQSGI-UHFFFAOYSA-N
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Description

(2,2-Dimethoxycyclobutyl)methyl methanesulfonate is a chemical compound with the molecular formula C8H16O5S and a molecular weight of 224.28 g/mol . It is characterized by the presence of a cyclobutyl ring substituted with two methoxy groups and a methanesulfonate ester group. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethoxycyclobutyl)methyl methanesulfonate typically involves the reaction of (2,2-Dimethoxycyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethoxycyclobutyl)methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

Major Products Formed

Scientific Research Applications

(2,2-Dimethoxycyclobutyl)methyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Dimethoxycyclobutyl)methyl methanesulfonate involves the cleavage of the methanesulfonate ester bond. This cleavage can be catalyzed by nucleophiles or hydrolytic enzymes, leading to the release of (2,2-Dimethoxycyclobutyl)methanol and methanesulfonic acid. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy groups and the methanesulfonate ester. These functional groups confer specific reactivity and solubility properties, making the compound valuable in various synthetic and research applications.

Properties

IUPAC Name

(2,2-dimethoxycyclobutyl)methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S/c1-11-8(12-2)5-4-7(8)6-13-14(3,9)10/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBDQGAHSPQSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1COS(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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